D-Isoleucine, 4-hydroxy-, (4R)-
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Overview
Description
D-Isoleucine, 4-hydroxy-, (4R)-: is a nonproteinogenic amino acid that has garnered significant interest due to its unique biological properties. This compound is a stereoisomer of isoleucine, featuring a hydroxyl group at the fourth carbon position. It is naturally found in fenugreek seeds (Trigonella foenum-graecum) and has been studied for its potential therapeutic applications, particularly in the management of type 2 diabetes mellitus .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of D-Isoleucine, 4-hydroxy-, (4R)- can be achieved through various methods. One notable approach involves a two-step enzymatic process. The first step is the aldol condensation of acetaldehyde and α-ketobutyrate, catalyzed by a specific aldolase, resulting in the formation of 4-hydroxy-3-methyl-2-keto-pentanoate. In the second step, this intermediate undergoes amination by branched-chain amino acid aminotransferase to yield 4-hydroxyisoleucine .
Industrial Production Methods: Industrial production of this compound can be achieved through fermentation methods. The isolation of the L-isoleucine dioxygenase gene from Bacillus thuringiensis has enabled the large-scale synthesis of 4-hydroxyisoleucine, achieving yields significantly higher than conventional methods .
Chemical Reactions Analysis
Types of Reactions: D-Isoleucine, 4-hydroxy-, (4R)- undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be performed using halogenating agents or other nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield corresponding keto acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, D-Isoleucine, 4-hydroxy-, (4R)- is used as a chiral building block for the synthesis of complex molecules. Its unique stereochemistry makes it valuable in asymmetric synthesis and the development of enantiomerically pure compounds .
Biology: Biologically, this compound has been studied for its role in modulating insulin secretion. It has shown potential in enhancing glucose-induced insulin release, making it a promising candidate for diabetes research .
Medicine: In medicine, D-Isoleucine, 4-hydroxy-, (4R)- is being explored for its antidiabetic properties. Studies have demonstrated its ability to lower blood glucose levels and improve insulin sensitivity, offering a potential therapeutic option for managing type 2 diabetes mellitus .
Industry: Industrially, this compound is used in the production of dietary supplements and functional foods aimed at managing blood sugar levels. Its natural occurrence in fenugreek seeds has also led to its inclusion in various herbal formulations .
Mechanism of Action
The mechanism by which D-Isoleucine, 4-hydroxy-, (4R)- exerts its effects involves the stimulation of insulin secretion from pancreatic β-cells. This compound enhances glucose-induced insulin release through a direct effect on isolated islets of Langerhans. The insulinotropic activity is glucose-dependent, meaning it potentiates insulin secretion only at elevated glucose concentrations, thereby reducing the risk of hypoglycemia .
Comparison with Similar Compounds
L-Isoleucine: A proteinogenic amino acid with similar structural features but lacking the hydroxyl group at the fourth carbon position.
4-Hydroxy-L-leucine: Another hydroxylated amino acid with potential biological activity.
4-Hydroxy-L-valine: A structurally related compound with a hydroxyl group at the fourth carbon position.
Uniqueness: D-Isoleucine, 4-hydroxy-, (4R)- is unique due to its specific stereochemistry and the presence of the hydroxyl group, which imparts distinct biological properties. Its ability to enhance glucose-induced insulin release sets it apart from other similar compounds, making it a valuable candidate for diabetes research and therapy .
Properties
CAS No. |
681230-43-3 |
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Molecular Formula |
C6H13NO3 |
Molecular Weight |
147.17 g/mol |
IUPAC Name |
(2R,3S,4R)-2-amino-4-hydroxy-3-methylpentanoic acid |
InChI |
InChI=1S/C6H13NO3/c1-3(4(2)8)5(7)6(9)10/h3-5,8H,7H2,1-2H3,(H,9,10)/t3-,4-,5-/m1/s1 |
InChI Key |
OSCCDBFHNMXNME-UOWFLXDJSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C)O)[C@H](C(=O)O)N |
Canonical SMILES |
CC(C(C)O)C(C(=O)O)N |
Origin of Product |
United States |
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